

Theoretical Exploration of 4-Butylphenol's Molecular Architecture: A Technical Guide

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Compound of Interest

Compound Name: 4-Butylphenol

Cat. No.: B154549

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Introduction: 4-tert-Butylphenol ($(\text{CH}_3)_3\text{CC}_6\text{H}_4\text{OH}$) is an organic compound with significant industrial applications, primarily in the production of resins, polycarbonates, and as a plasticizer.^{[1][2]} Understanding its molecular structure and electronic properties is crucial for predicting its reactivity, designing new applications, and assessing its environmental and biological interactions. Theoretical and computational chemistry provide powerful tools to investigate these characteristics at an atomic level. This technical guide delves into the theoretical studies on the molecular structure of 4-tert-butylphenol, focusing on its geometry, electronic properties, and thermodynamic stability.

Computational Methodology: A Gateway to Molecular Insight

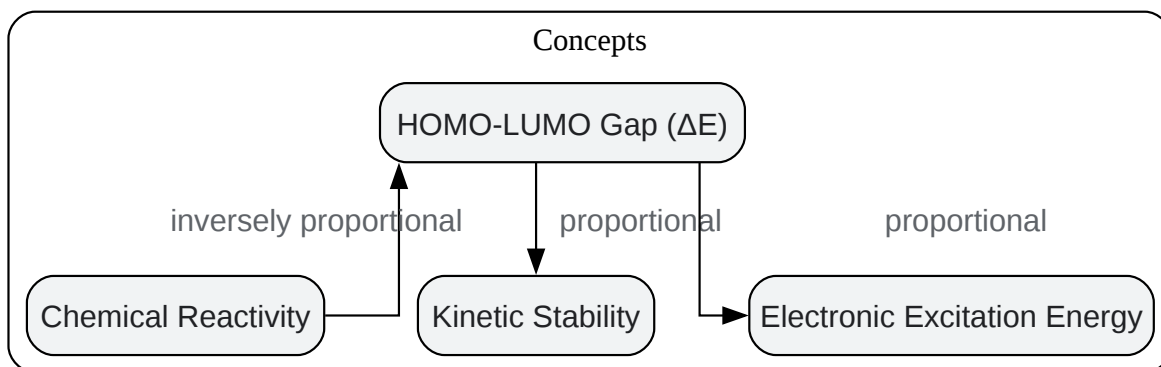
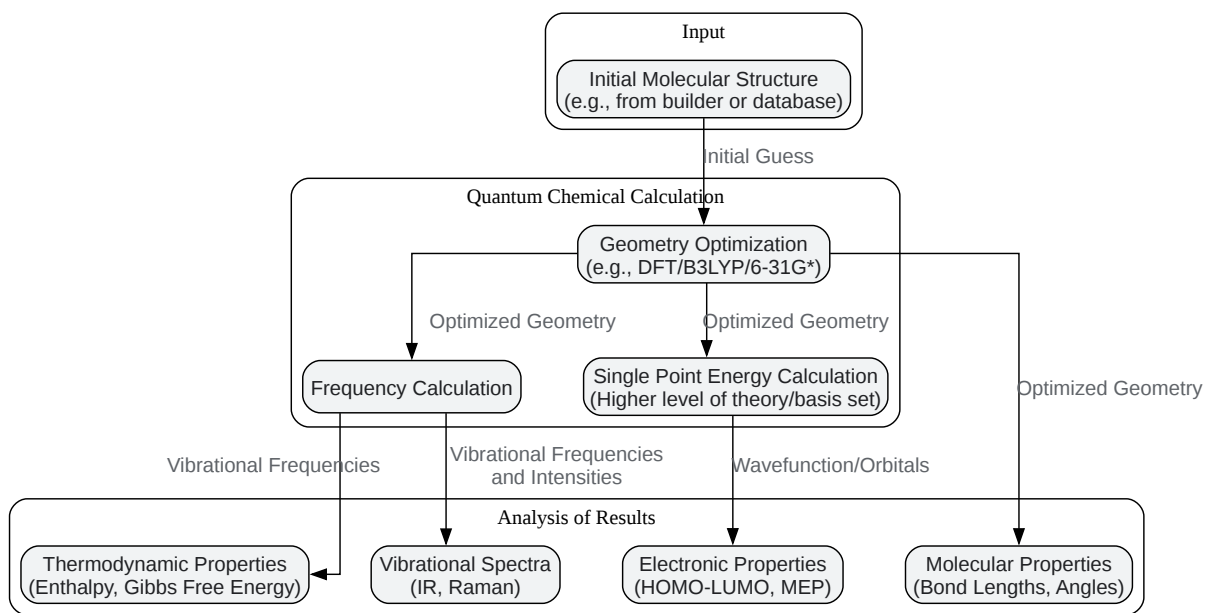
The theoretical investigation of **4-butylphenol**'s molecular structure predominantly employs quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP functional being a popular choice for its balance of accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF), are also utilized. The choice of the basis set, which describes the atomic orbitals, is critical for obtaining accurate results, with Pople-style basis sets like 6-31G* being commonly employed for geometry optimizations.^[1]

Experimental Protocols:

Theoretical calculations are often complemented by experimental data for validation. Key experimental techniques include:

- **Calorimetry:** Static bomb combustion calorimetry is used to measure the enthalpy of combustion, from which the enthalpy of formation can be derived. Calvet microcalorimetry is employed to determine the enthalpy of vaporization or sublimation.[\[1\]](#)
- **Spectroscopy:** Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to record the vibrational spectra of the molecule. These experimental spectra can then be compared with the theoretically calculated vibrational frequencies to validate the accuracy of the computational model.

Below is a diagram illustrating a typical computational workflow for analyzing the molecular structure and properties of a molecule like 4-tert-butylphenol.



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References

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